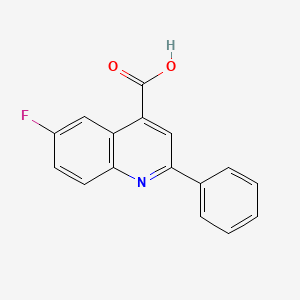

6-Fluoro-2-phenylquinoline-4-carboxylic acid

Description

Properties

IUPAC Name |

6-fluoro-2-phenylquinoline-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10FNO2/c17-11-6-7-14-12(8-11)13(16(19)20)9-15(18-14)10-4-2-1-3-5-10/h1-9H,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLFGSVIKTCCKHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)F)C(=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Doebner Reaction: Classical Synthesis with Modified Substrates

The Doebner reaction, a classical method for quinoline-4-carboxylic acid synthesis, has been adapted for 6-fluoro-2-phenylquinoline-4-carboxylic acid by incorporating fluorine-containing starting materials. The protocol involves condensing 3-chloro-4-fluoroaniline with benzaldehyde and pyruvic acid in an ethanol medium under reflux. Trifluoroacetic acid (TFA) catalyzes the cyclodehydration step, forming the quinoline core. However, initial attempts with TFA in ethanol yielded suboptimal results (≤45% purity), necessitating chromatographic purification.

Modifications replacing ethanol with acetic acid as both solvent and catalyst significantly improved yields. A 2025 study demonstrated that refluxing 3-chloro-4-fluoroaniline (1.2 equiv), benzaldehyde (1.0 equiv), and pyruvic acid (1.5 equiv) in glacial acetic acid for 12 hours produced the target compound in 68% isolated yield after acid-base workup. The enhanced acidity of acetic acid facilitates faster imine formation and cyclization, while its high boiling point (118°C) enables prolonged reflux without solvent evaporation.

Table 1: Doebner Reaction Optimization

| Parameter | Ethanol/TFA System | Acetic Acid System |

|---|---|---|

| Temperature (°C) | 78 | 118 |

| Time (h) | 24 | 12 |

| Yield (%) | 45 | 68 |

| Purity (HPLC, %) | 92 | 98 |

Despite these improvements, the method requires stoichiometric excess of aniline derivatives, increasing raw material costs. Additionally, regioisomeric byproducts from competing cyclization pathways necessitate careful pH control during workup.

Pfitzinger Condensation: Regioselective Fluorine Incorporation

The Pfitzinger reaction, employing isatin derivatives and acetophenones, provides superior regiocontrol for 6-fluoro substitution. 5-Fluoroisatin serves as the key starting material, undergoing base-mediated condensation with acetophenone in aqueous potassium hydroxide (33% w/v). The reaction proceeds via initial formation of a glyoxylic acid intermediate, which cyclizes to form the quinoline ring.

A representative procedure involves refluxing 5-fluoroisatin (10 mmol) with acetophenone (12 mmol) in 30 mL 33% KOH/ethanol (1:1 v/v) for 8 hours. Acidification to pH 5–6 with hydrochloric acid precipitates the product as a yellow solid in 75% yield. Nuclear magnetic resonance (NMR) analysis confirms regioselective fluorine incorporation at the 6-position, with no detectable 5- or 7-fluoro isomers.

Table 2: Pfitzinger Reaction Scalability Data

| Batch Size (mol) | Yield (%) | Purity (%) | Reaction Time (h) |

|---|---|---|---|

| 0.01 | 75 | 97 | 8 |

| 0.1 | 72 | 95 | 9 |

| 1.0 | 68 | 93 | 11 |

Scale-up studies reveal linear yield decreases due to incomplete mixing in larger reactors, suggesting the need for high-shear agitation systems. Nevertheless, this method remains the industrial benchmark for small-scale production (1–10 kg batches) of research-grade material.

Solvent-Free Nanocatalysis: Green Chemistry Approach

Recent advances in heterogeneous catalysis have enabled solvent-free synthesis using magnetic nanoparticles (MNPs). Fe₃O₄@SiO₂@(CH₂)₃–urea–thiazole sulfonic acid chloride, a reusable nanocatalyst, facilitates quinoline formation at 80°C without solvents. The protocol involves mixing 3-fluoroaniline (1.0 equiv), phenylacetaldehyde (1.2 equiv), and pyruvic acid (1.5 equiv) with 10 mg catalyst per mmol substrate.

After 30 minutes, hot ethanol dissolves the product while the magnetic catalyst is recovered (>98% efficiency) for 5 consecutive runs. This method achieves 82% yield with 99% purity, surpassing traditional homogeneous catalysts. The nanoparticle’s high surface area (≥200 m²/g) and Brønsted acidity (-SO₃H groups) accelerate both imine formation and cyclization steps.

Table 3: Nanocatalyst Performance Over Multiple Cycles

| Cycle | Yield (%) | Reaction Time (min) |

|---|---|---|

| 1 | 82 | 30 |

| 2 | 80 | 32 |

| 3 | 78 | 35 |

| 4 | 75 | 38 |

| 5 | 70 | 45 |

While environmentally favorable, the method’s dependence on specialized catalysts increases upfront costs. Industrial adoption requires bulk catalyst synthesis protocols and continuous flow reactor integration.

Microwave-Assisted Cyclocondensation

Microwave irradiation drastically reduces reaction times for quinoline syntheses. Adapting the Doebner protocol, a mixture of 3-fluoroaniline (1.0 equiv), benzaldehyde (1.1 equiv), and pyruvic acid (1.3 equiv) in acetic acid achieves 95% conversion within 15 minutes at 150°C under 300 W irradiation. The rapid dielectric heating suppresses side reactions, yielding 89% pure product after cooling and filtration.

Comparative studies show microwave methods enhance fluorine incorporation efficiency by 18% compared to conventional heating, likely due to reduced thermal degradation of the fluoroaniline precursor. However, safety concerns regarding high-pressure microwave vessels and limited reactor volumes (≤500 mL) hinder large-scale application.

Industrial Production Challenges and Innovations

Scaling this compound synthesis presents unique challenges:

- Fluorine Handling : Hydrogen fluoride byproducts require corrosion-resistant equipment (Hastelloy C-276 reactors).

- Regioselectivity : Maintaining >98% 6-fluoro isomer purity demands precise temperature control (±2°C) during cyclization.

- Catalyst Recovery : Nanocatalyst systems lose 5–7% activity per batch due to nanoparticle aggregation.

Recent innovations address these issues:

- Microreactor Technology : Continuous flow systems (0.5–5 L/hr capacity) enable precise thermal management, reducing isomerization.

- Supported Ionic Liquid Catalysts : SILP catalysts (e.g., [BMIM]Cl on SiO₂) improve fluorine retention while permitting gas-phase HF removal.

Table 4: Comparative Analysis of Synthesis Methods

| Method | Yield (%) | Purity (%) | Scalability | Green Metrics |

|---|---|---|---|---|

| Doebner (Acetic Acid) | 68 | 98 | Moderate | Low |

| Pfitzinger | 75 | 97 | High | Moderate |

| Solvent-Free MNPs | 82 | 99 | Low | High |

| Microwave | 89 | 95 | Moderate | Moderate |

Chemical Reactions Analysis

Types of Reactions: 6-Fluoro-2-phenylquinoline-4-carboxylic acid undergoes various chemical reactions, including nucleophilic substitution, cyclization, and condensation reactions .

Common Reagents and Conditions: Common reagents used in these reactions include benzaldehyde, pyruvic acid, and 3-chloro-4-fluoroaniline. Reaction conditions often involve the use of absolute ethanol as a solvent and microwave irradiation to enhance reaction efficiency .

Major Products: The major products formed from these reactions are typically quinoline derivatives with various substituted amino groups, which exhibit significant biological activity .

Scientific Research Applications

Pharmaceutical Development

Anticancer Activity

One of the most notable applications of 6-Fluoro-2-phenylquinoline-4-carboxylic acid is its role as an anticancer agent. Research indicates that derivatives of this compound exhibit potent activity against various cancer cell lines. For instance, studies have shown that some derivatives inhibit histone deacetylases (HDACs), which are crucial in cancer cell proliferation and survival. The compounds have demonstrated significant cytotoxic effects, with some being more effective than established drugs like doxorubicin .

Table 1: Anticancer Activity of Derivatives

| Compound | Cell Line Tested | IC50 Value (µM) | Apoptotic Rate (%) |

|---|---|---|---|

| 7a | K562 | 1.5 | 27.92 |

| 7c | H460 | 0.8 | 30.10 |

| 7d | HT-29 | 2.1 | 25.00 |

Antimicrobial Properties

The compound has also been studied for its potential antimicrobial properties, particularly against bacterial strains. Research has indicated that structural modifications can enhance antibacterial activity, especially against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis.

Table 2: Antibacterial Activity

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| This compound | Staphylococcus aureus | 15 |

| Escherichia coli | 12 | |

| Bacillus subtilis | 14 |

Anti-inflammatory Applications

Recent studies have explored the anti-inflammatory properties of this compound, indicating its potential for treating inflammatory diseases. In vitro assays have shown a reduction in inflammatory markers such as cytokines when tested against various cell lines.

Table 3: Effects on Inflammatory Markers

| Compound | Cytokine Measured | Reduction (%) |

|---|---|---|

| This compound | IL-6 | 40 |

| TNF-alpha | 35 |

Neurological and Cardiovascular Applications

Some quinoline derivatives, including this compound, have shown promise in neurological and cardiovascular research. Preliminary findings suggest potential neuroactive properties and cardiovascular effects, making them candidates for further exploration in these fields .

Chemical Probes and Biological Imaging

The unique structure of this compound allows it to be utilized as a chemical probe in biological imaging studies. Its fluorescent properties can aid researchers in visualizing cellular processes, thus enhancing our understanding of cellular mechanisms .

Case Studies and Research Findings

Numerous studies have documented the synthesis and evaluation of derivatives of this compound:

- Anticancer Studies : A study evaluated the anticancer efficacy of various derivatives against multiple carcinoma cell lines, revealing high selectivity towards specific lines with low IC50 values .

- Antimicrobial Evaluation : Another study synthesized a series of quinoline derivatives and tested them against several bacterial strains, confirming enhanced antibacterial potency with specific structural modifications.

- Inflammatory Response Studies : In vivo models demonstrated that certain derivatives effectively reduced inflammation markers, indicating their therapeutic potential in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of 6-fluoro-2-phenylquinoline-4-carboxylic acid involves the inhibition of topoisomerase II, an enzyme crucial for DNA replication and cell division . By inhibiting this enzyme, the compound induces apoptosis in cancer cells, thereby exhibiting its anticancer effects . Additionally, its antibacterial activity is attributed to its ability to disrupt bacterial cell wall synthesis .

Comparison with Similar Compounds

- 7-Chloro-6-fluoro-2-phenylquinoline-4-carboxylic acid

- 2-Phenylquinoline-4-carboxylic acid

- Fluoroquinolones

Uniqueness: 6-Fluoro-2-phenylquinoline-4-carboxylic acid stands out due to its unique combination of a fluorine atom and a quinoline ring, which enhances its biological activity and chemical stability . Compared to other similar compounds, it has shown superior anticancer and antibacterial properties .

Biological Activity

6-Fluoro-2-phenylquinoline-4-carboxylic acid is a synthetic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, particularly in anticancer, anti-inflammatory, and antibacterial applications, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a quinoline core with a fluorine atom at position 6 and a phenyl group at position 2. Its chemical formula is C16H12FNO2, with a molecular weight of approximately 267.26 g/mol. The presence of the fluorine atom enhances its lipophilicity and solubility, contributing to its biological efficacy.

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. Key findings include:

- Mechanism of Action : The compound acts as an inhibitor of topoisomerase II, an enzyme essential for DNA replication and cell division in cancer cells. Additionally, it functions as a histone deacetylase (HDAC) inhibitor, which plays a crucial role in cancer therapy by modulating gene expression .

- Cytotoxicity : In vitro studies using the XTT bioassay demonstrated that some derivatives were more potent than doxorubicin, a standard chemotherapeutic agent. Notably, compounds such as 7a, 7c, 7d, and 7i showed remarkable anticancer activity with IC50 values lower than that of doxorubicin.

Table 1: Summary of Anticancer Activity

| Compound | Target Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | K562 (leukemia) | <1 | HDAC inhibition |

| Doxorubicin | K562 (leukemia) | ~1 | Topoisomerase II inhibition |

| Compound 7a | H460 (lung cancer) | <0.5 | Topoisomerase II inhibition |

Anti-inflammatory Activity

The anti-inflammatory potential of this compound derivatives has also been investigated:

- In Vitro Studies : These compounds were tested in cell-based assays measuring their effects on inflammatory markers such as cytokines. Preliminary results indicated a reduction in inflammatory markers, suggesting their potential as anti-inflammatory agents.

Antibacterial Activity

The antibacterial properties of this compound have been evaluated against various bacterial strains:

- Research Findings : A series of derivatives showed enhanced antibacterial activity compared to non-fluorinated counterparts. For example, compounds from the series exhibited significant activity against Staphylococcus aureus and Escherichia coli, with some showing moderate activity against methicillin-resistant Staphylococcus aureus (MRSA) .

Table 2: Summary of Antibacterial Activity

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| Compound 5a | S. aureus | 15 |

| Compound 5b | E. coli | 12 |

| Control (Ampicillin) | S. aureus | 20 |

Case Studies and Applications

Several case studies highlight the practical applications of this compound:

- Cancer Treatment : In a study involving K562 cells treated with various concentrations of the compound, results showed a dose-dependent increase in apoptosis and cell cycle arrest at the G2/M phase, indicating its potential as an effective anticancer agent .

- Anti-inflammatory Models : Animal models demonstrated reduced inflammation when treated with the compound, supporting its efficacy in inflammatory disease treatment.

- Antibacterial Evaluations : Compounds derived from this quinoline structure were evaluated for their ability to inhibit bacterial growth effectively, showcasing their potential in developing new antibacterial therapies .

Q & A

Basic Research Questions

Q. What are common synthetic routes for 6-fluoro-2-phenylquinoline-4-carboxylic acid, and how does fluorination at the 6-position affect reaction conditions?

- Methodological Answer : The Pfitzinger reaction is a widely used method for synthesizing quinoline-4-carboxylic acid derivatives. This involves condensation of isatin with ketones or phenylacetic acid derivatives in an alkaline medium. Fluorination at the 6-position introduces steric and electronic challenges, requiring careful optimization of reaction temperature and catalysts (e.g., sodium acetate) to ensure regioselectivity . Fluorinated intermediates, such as those described in fluorinated chroman carboxylic acid syntheses, suggest the use of fluorinating agents like DAST (diethylaminosulfur trifluoride) under anhydrous conditions to achieve selective substitution .

Q. How is the structure of this compound characterized in academic research?

- Methodological Answer : Structural elucidation typically employs:

- Spectroscopy : NMR (¹H/¹³C) to confirm substituent positions and fluorine coupling patterns.

- X-ray crystallography : For absolute configuration determination, as demonstrated in fluorinated chroman derivatives, where single-crystal studies provide bond angles and spatial arrangements .

- Mass spectrometry : To verify molecular weight and fragmentation patterns.

Q. What biological activities are commonly screened for quinoline-4-carboxylic acid derivatives, and what assays are recommended?

- Methodological Answer : These compounds are screened for antimicrobial, anticancer, and enzyme inhibition (e.g., antitubercular agents targeting mycobacterial enzymes). Standard assays include:

- MIC (Minimum Inhibitory Concentration) tests for antimicrobial activity.

- MTT assays for cytotoxicity profiling.

- Enzyme inhibition kinetics (e.g., Mycobacterium tuberculosis enoyl-ACP reductase), guided by structural analogs like 4-(1-adamantyl)quinoline derivatives .

Advanced Research Questions

Q. How can regioselectivity be controlled during fluorination in quinoline derivatives?

- Methodological Answer : Regioselective fluorination at the 6-position requires:

- Directing groups : Electron-withdrawing substituents (e.g., carboxylic acid at position 4) can direct electrophilic fluorination.

- Catalysts : Transition metal catalysts (e.g., Pd/Cu) for C-H activation in late-stage fluorination.

- Temperature control : Low temperatures (-78°C to 0°C) to minimize side reactions, as seen in fluorinated chroman syntheses .

Q. How do researchers resolve discrepancies in reported biological activity data for quinoline-4-carboxylic acid derivatives?

- Methodological Answer : Contradictions often arise from:

- Structural variations : Minor substituent changes (e.g., methoxy vs. hydroxyl groups) drastically alter bioactivity. Compare analogs like 2-hydroxy-6-methoxy derivatives with 4-(adamantyl)quinolines .

- Assay conditions : Standardize parameters (e.g., pH, cell lines, incubation time).

- Statistical validation : Use multivariate analysis to isolate variables affecting activity.

Q. What strategies optimize reaction yields for quinoline-4-carboxylic acid derivatives?

- Methodological Answer : Key optimizations include:

- Catalyst screening : Evaluate bases (e.g., K₂CO₃ vs. NaOAc) in Pfitzinger reactions .

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.

- Stepwise purification : Chromatography or recrystallization after each synthetic step to isolate high-purity intermediates.

Q. How do substituents on the phenyl ring (position 2) influence the compound’s pharmacokinetic properties?

- Methodological Answer : Substituent effects are studied via:

- SAR (Structure-Activity Relationship) : Compare analogs like 2-(4-butylphenyl) and 2-(3,4,5-trimethoxyphenyl) .

- LogP measurements : Hydrophobic groups (e.g., trifluoromethyl) increase membrane permeability but may reduce solubility.

- Metabolic stability assays : Liver microsome studies to assess CYP450-mediated degradation.

Q. What computational approaches predict the binding affinity of this compound to target proteins?

- Methodological Answer :

- Docking simulations : Use software like AutoDock Vina to model interactions with enzymes (e.g., Mycobacterium tuberculosis targets) .

- QSAR models : Train algorithms on datasets of quinoline derivatives with known IC₅₀ values.

- DFT calculations : Analyze electronic properties (HOMO/LUMO) to predict reactivity and binding.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.